molecular formula C14H12N4O2S2 B269991 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B269991
M. Wt: 332.4 g/mol
InChI Key: GMIPZAINEGYVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as MOTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOTA belongs to the family of thiazole and oxadiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and reducing oxidative stress. 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has also been found to activate the Nrf2-ARE pathway, which is responsible for regulating cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function. 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is also relatively inexpensive compared to other compounds with similar biological activities. However, 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide research. One potential application is in the development of new drugs for neurodegenerative diseases. 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has shown promise in improving cognitive function and reducing oxidative stress, which are both important factors in the development of these diseases. Additionally, 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide could be further investigated for its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Finally, the development of new synthesis methods for 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide could lead to the production of more potent and effective derivatives.

Synthesis Methods

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be synthesized through a multi-step reaction process. The synthesis involves the condensation of 2-amino-5-methyl-1,3,4-oxadiazole with 4-phenyl-2-thiocyanatoacetic acid, followed by cyclization with thionyl chloride and acetylation with acetic anhydride. The final product is obtained through purification and crystallization.

Scientific Research Applications

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess antimicrobial, antifungal, antioxidant, and anticancer properties. 2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has also shown promising results in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

Product Name

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C14H12N4O2S2

Molecular Weight

332.4 g/mol

IUPAC Name

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C14H12N4O2S2/c1-9-17-18-14(20-9)22-8-12(19)16-13-15-11(7-21-13)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16,19)

InChI Key

GMIPZAINEGYVGB-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

CC1=NN=C(O1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.